
6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione
説明
6-(4,4-Dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as DMOPD, is a small molecule with a wide range of applications in the pharmaceutical and biochemical industries. It is a derivative of oxazolidinone, a family of heterocyclic compounds that have been used in a variety of drug discovery and development efforts. DMOPD has been studied extensively for its potential therapeutic applications, particularly in the area of cancer therapy. It has also been used as a reagent in chemical synthesis and as a substrate in biochemical assays.
科学的研究の応用
Background
The compound 6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione, though not directly referenced in the available literature, falls within the broader class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds, essential components of DNA and RNA, playing critical roles in various biological processes. Research on pyrimidine derivatives spans multiple domains, including their synthesis, biological activity, and applications in medicinal chemistry.
Synthesis and Chemical Properties
Recent developments in the synthesis of pyrimidine derivatives have focused on innovative methods to enhance their anti-inflammatory effects and explore their structure-activity relationships (SARs). These efforts aim to optimize pyrimidines' pharmacological profiles by elucidating the relationship between their chemical structure and biological activity, guiding the design of new compounds with improved therapeutic potentials (Rashid et al., 2021).
Biological Applications
Pyrimidine derivatives exhibit a broad spectrum of biological activities, making them targets for developing therapeutic agents. Notably, their roles in anti-inflammatory processes have been highlighted, where they interact with key inflammatory mediators to exert their effects. This interaction underscores the potential of pyrimidine derivatives, including the specific compound , in treating inflammatory conditions and possibly other diseases by modulating biological pathways (Rashid et al., 2021).
Optical and Electrochemical Activities
Pyrimidine derivatives are also being explored for their optical sensor applications. Their ability to form coordination and hydrogen bonds makes them suitable for developing exquisite sensing materials. This application is particularly relevant in creating sensors for detecting various analytes, showcasing the versatility of pyrimidine derivatives beyond their biological applications (Jindal & Kaur, 2021).
Medicinal Chemistry and Drug Design
The exploration of pyrimidine scaffolds in drug design has revealed their significant medicinal properties, ranging from anticancer and CNS agents to anti-infectious and anti-inflammatory drugs. Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives, for instance, have shown broad medicinal properties, emphasizing the scaffold's utility in developing drug-like candidates (Cherukupalli et al., 2017).
特性
IUPAC Name |
6-(4,4-dimethyl-1,3-oxazolidin-3-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2)4-15-5-12(9)6-3-7(13)11-8(14)10-6/h3H,4-5H2,1-2H3,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYULDXSFGZXZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C2=CC(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



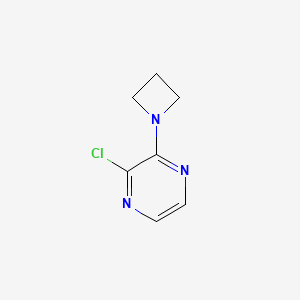
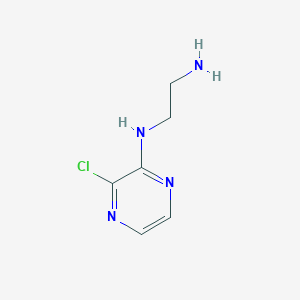
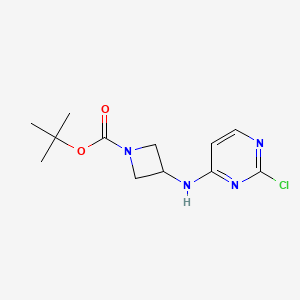
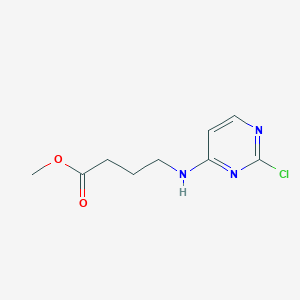

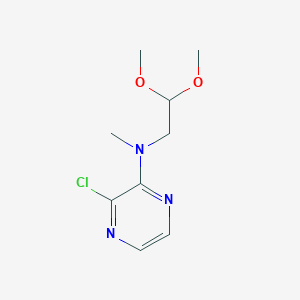
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1481412.png)
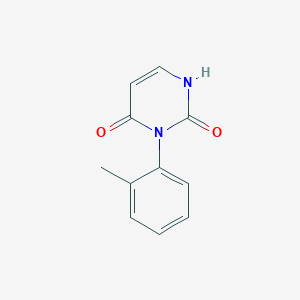
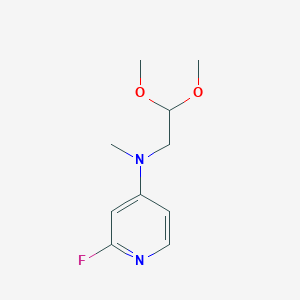
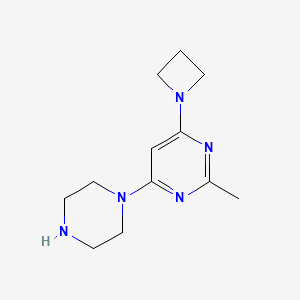
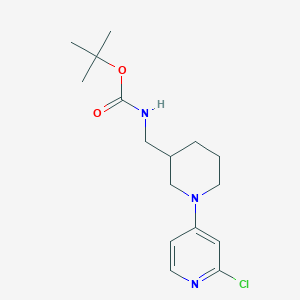
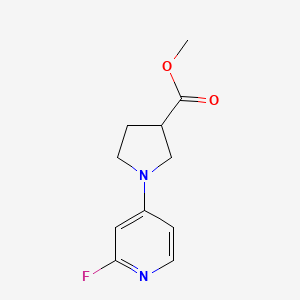
![8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1481424.png)
